5-Bromo-8-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-8-(trifluoromethyl)quinoline: is an organic compound belonging to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(trifluoromethyl)quinoline typically involves the bromination of 8-(trifluoromethyl)quinoline. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 5th position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-8-(trifluoromethyl)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative .
Scientific Research Applications
Chemistry: 5-Bromo-8-(trifluoromethyl)quinoline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
8-Bromo-5-(trifluoromethyl)quinoline: The positions of the bromine and trifluoromethyl groups are reversed.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms on the quinoline ring.
Uniqueness: 5-Bromo-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-bromo-8-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXNUDOSIZUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738962 | |
Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239460-75-3 | |
Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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